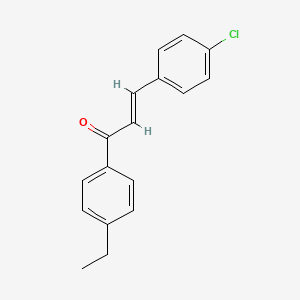

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one

描述

(2E)-3-(4-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings: a 4-chlorophenyl (ring A) and a 4-ethylphenyl (ring B) substituent (Figure 1). Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This compound (referred to as P16 in recent studies) has garnered attention for its potent inhibitory activity against human monoamine oxidase-B (hMAO-B), a therapeutic target for neurodegenerative diseases like Parkinson’s. P16 exhibits a competitive, selective, and reversible inhibition profile with a remarkable Ki value of 0.11 µM .

属性

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO/c1-2-13-3-8-15(9-4-13)17(19)12-7-14-5-10-16(18)11-6-14/h3-12H,2H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNCQPIFXCVWOP-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-ethylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows similar principles but may involve optimized conditions for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be incorporated.

化学反应分析

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro derivatives, halogenated compounds.

科学研究应用

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has diverse applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their function.

相似化合物的比较

Comparison with Structurally Similar Chalcones

Table 1: Comparative Activity of Chalcone Derivatives

Key Observations:

Electronegativity and Position :

- P16 ’s 4-chloro (Cl) and 4-ethyl (C₂H₅) groups balance electron withdrawal (Cl) and donation (ethyl), optimizing interactions with hMAO-B’s hydrophobic pocket .

- In contrast, Compound 2j (4-Br/4-F) shows higher activity than 2h (4-Cl/4-OCH₃), indicating that electronegative halogens (Br, F) outperform methoxy (-OCH₃) in reducing IC₅₀ .

Hydrogen Bonding: Nitro (-NO₂) substituents, as in (E)-1-(4-Cl-phenyl)-3-(4-NO₂-phenyl)prop-2-en-1-one, form strong hydrogen bonds with Glu and Asp residues in acetylcholinesterase (AChE), enhancing binding affinity . However, such groups may reduce selectivity for MAO-B.

Hydroxyl Groups: Cardamonin (2,4-dihydroxy substitution) demonstrates the highest IC₅₀ (4.35 µM) among non-piperazine chalcones, likely due to dual hydrogen-bonding capacity .

Selectivity for MAO-B vs. MAO-A

P16’s selectivity for MAO-B over MAO-A is exceptional compared to analogs:

- The ethyl group’s hydrophobicity likely complements MAO-B’s larger active site, whereas bulkier or polar groups (e.g., -NO₂) favor MAO-A .

Molecular Docking Insights

Docking studies reveal:

- P16 ’s 4-Cl group engages in halogen bonding with Tyr-435, while the 4-ethyl group fits into a hydrophobic cleft formed by Leu-164 and Ile-199 in MAO-B .

- In contrast, Compound 10 ((E)-1-(4-Cl-phenyl)-3-(4-OCH₃-phenyl)prop-2-en-1-one) shows weaker binding due to methoxy’s reduced electronegativity and steric hindrance .

生物活性

(2E)-3-(4-chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its unique structure featuring a double bond between the second and third carbon atoms of the propene chain, along with two aromatic rings. This specific arrangement contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C17H15ClO

- Molecular Weight : 270.75 g/mol

- CAS Number : 1410102-49-6

Biological Activities

Chalcones, including this compound, exhibit a wide range of biological activities:

-

Anticancer Activity :

- Studies have shown that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, derivatives of chalcones have demonstrated significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM .

- The mechanism often involves the generation of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells .

-

Anti-inflammatory Effects :

- Chalcones are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

-

Antioxidant Activity :

- These compounds have been shown to scavenge free radicals and enhance the body's antioxidant defenses, providing potential protective effects against oxidative stress-related diseases.

- Antimicrobial Properties :

Synthesis and Evaluation

A recent study synthesized various chalcone derivatives, including this compound, and evaluated their biological activities. The study highlighted that structural modifications significantly influence the biological efficacy of these compounds. The synthesized compounds were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and apoptosis induction .

Mechanistic Insights

The pro-apoptotic effects of this compound were linked to its ability to modulate ROS levels within cancer cells. In one study, pre-treatment with antioxidants reduced the cytotoxic effects of the compound, indicating that its anticancer activity is mediated through oxidative stress pathways .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Chalcone | Antioxidant, anticancer |

| (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Chalcone | Anticancer, anti-inflammatory |

| (2E)-3-(4-Nitrophenyl)-1-(4-bromophenyl)prop-2-en-1-one | Chalcone | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。